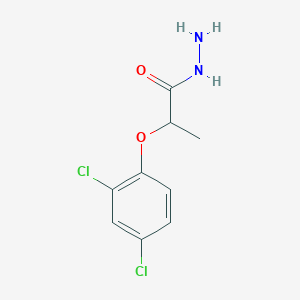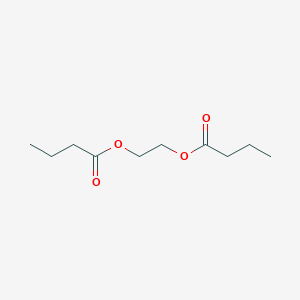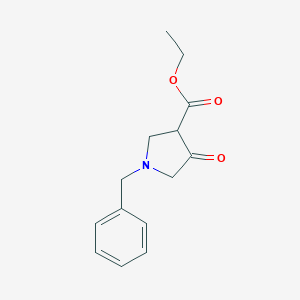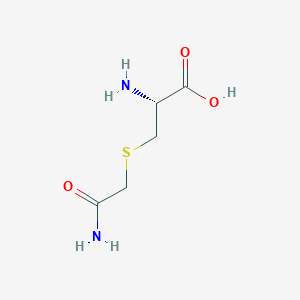
Cysteine-S-Acetamide
概要
説明
システイン-S-アセトアミドは、L-システイン-S-抱合体のクラスに属する有機化合物です。これは、L-システインに結合したチオ基の存在によって特徴付けられます。 システイン-S-アセトアミドの分子式はC₅H₁₀N₂O₃Sで、分子量は178.21 g/molです
準備方法
合成経路と反応条件
システイン-S-アセトアミドは、いくつかの方法で合成することができます。一般的なアプローチの1つは、適切な触媒の存在下で、L-システインとアセトアミドを反応させることです。この反応は通常、穏やかな条件下で起こり、温度は25°Cから50°C、pHは約7.5から8.5です。 このプロセスには、システインとアセトアミド分子の間にチオエーテル結合が形成されることが含まれます .
工業的製造方法
工業的な環境では、システイン-S-アセトアミドの製造は、多くの場合、自動化された反応器を使用した大規模合成に依存します。このプロセスは、温度、pH、反応時間などの反応パラメーターを厳密に制御することで、高い収率と純度が得られるように最適化されています。 最終生成物は、通常、結晶化またはクロマトグラフィー技術によって精製され、さまざまな用途に適した品質が保証されます .
化学反応解析
反応の種類
システイン-S-アセトアミドは、酸化、還元、置換反応など、いくつかのタイプの化学反応を起こします。これらの反応は、アミノ基、カルボキシル基、チオエーテル基などの化合物に存在する官能基の影響を受けます。
一般的な試薬と条件
酸化: システイン-S-アセトアミドは、酸性または中性条件下で、過酸化水素または過マンガン酸カリウムなどの試薬を使用して酸化することができます。酸化は、通常、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。これらの反応は、多くの場合、チオールまたはジスルフィドの生成をもたらします。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、システイン-S-アセトアミドの酸化は、スルホキシドまたはスルホンを生み出す可能性がありますが、還元はチオールまたはジスルフィドを生み出す可能性があります。 置換反応は、さまざまな官能基を持つさまざまな誘導体につながる可能性があります .
科学研究における用途
システイン-S-アセトアミドは、次のような科学研究において幅広い用途があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の官能基は、有機合成における汎用性の高い中間体となっています。
生物学: 生物学研究では、システイン-S-アセトアミドは、タンパク質の構造と機能を研究するために使用されます。これは、ペプチドやタンパク質に組み込まれて、酵素活性やタンパク質の折り畳みにおけるシステイン残基の役割を調査することができます。
医学: この化合物は、酸化還元反応を調節し、生物学的標的に作用する能力があるため、治療の可能性があります。抗酸化特性と、酸化ストレス関連疾患の治療における潜在的な用途について調査されています。
化学反応の分析
Types of Reactions
Cysteine-S-Acetamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the amino, carboxyl, and thioether groups.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or neutral conditions. The oxidation typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of thiols or disulfides.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can lead to a variety of derivatives with different functional groups .
科学的研究の応用
Cysteine-S-Acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is used to study protein structure and function. It can be incorporated into peptides and proteins to investigate the role of cysteine residues in enzymatic activity and protein folding.
Medicine: The compound has potential therapeutic applications due to its ability to modulate redox reactions and interact with biological targets. It is being explored for its antioxidant properties and potential use in treating oxidative stress-related diseases.
Industry: In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
システイン-S-アセトアミドの作用機序は、生物学的システムにおける分子標的と経路との相互作用に関係しています。この化合物は、電子ドナーまたはアクセプターとして作用することで、酸化還元反応を調節することができます。それは、アミノ基とチオエーテル基を通じて酵素やタンパク質と相互作用し、その活性と安定性に影響を与えます。 関与する特定の経路は、治療的用途や生化学研究などの用途のコンテキストによって異なります .
類似化合物との比較
システイン-S-アセトアミドは、次のような他の類似化合物と比較することができます。
システイン: システイン-S-アセトアミドとは異なり、システインは遊離チオール基を持つ天然のアミノ酸です。これは、タンパク質や酵素の主要な構成要素であり、酸化還元反応や細胞代謝において重要な役割を果たします。
N-アセチルシステイン: この化合物は、アミノ基にアセチル基が結合したシステインの誘導体です。これは、医療における粘液溶解薬および抗酸化剤として広く使用されています。
S-カルバミドメチルシステイン: システイン-S-アセトアミドと同様に、この化合物は、システイン分子にカルバモイルメチル基が結合しています。
システイン-S-アセトアミドは、その独特の構造的特徴と反応性のために、さまざまな科学分野におけるさまざまな用途に適しており、ユニークです。
特性
IUPAC Name |
2-amino-3-(2-amino-2-oxoethyl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKYKPOTSJWPIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17528-66-4 | |
| Record name | NSC14160 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-HEPTYL-2-[(3-HEPTYL-4-METHYL-1,3-THIAZOL-2-YLIDENE)METHYL]-4-METHYL-1,3-THIAZOL-3-IUM IODIDE](/img/structure/B91365.png)
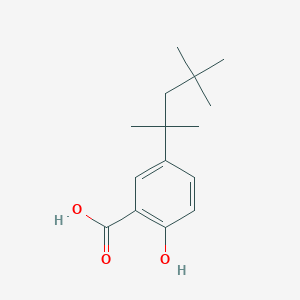
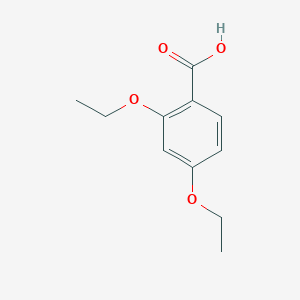
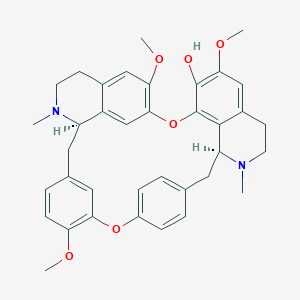
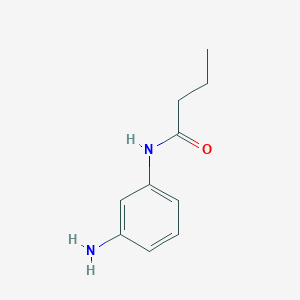
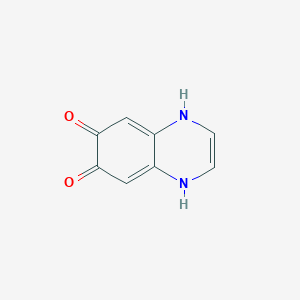
![5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B91373.png)
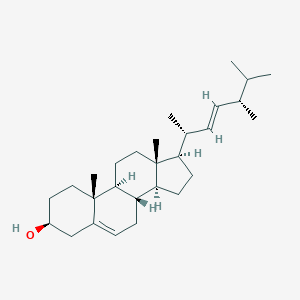
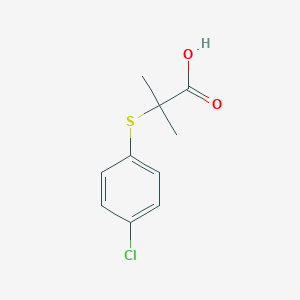
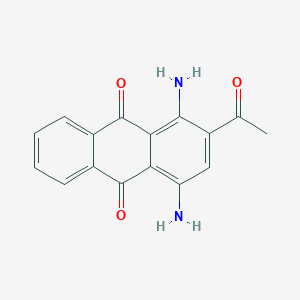
![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)
